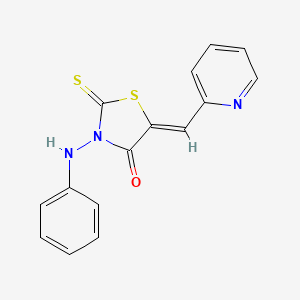
(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)(morpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)(morpholin-4-yl)methanone” is a mouthful, so let’s break it down The compound consists of two main parts: a benzofuran ring and a morpholine moiety
-
Benzofuran Ring: : This bicyclic structure contains a furan ring fused to a benzene ring. The compound’s systematic name is 4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid . It’s a solid with the molecular formula C12H16O4.
-
Morpholine Group: : The morpholine unit is a heterocyclic amine with a six-membered ring containing both oxygen and nitrogen atoms. In our compound, it’s attached to the benzofuran ring.
準備方法
Synthetic Routes:: The synthetic routes for this compound can vary, but one common approach involves the following steps:
Alkylation: Start with 4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid. Alkylate the hydroxyl group using an appropriate alkylating agent.
Morpholine Derivatization: Introduce the morpholine group by reacting the alkylated benzofuran with morpholine under suitable conditions.
Industrial Production:: Industrial-scale production typically involves optimization of the synthetic route for efficiency, yield, and cost-effectiveness. Detailed industrial methods are proprietary, but the principles remain the same.
化学反応の分析
Reactivity::
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Substitution: The morpholine nitrogen can participate in nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group may yield an alcohol.
- Alkylating agents (e.g., alkyl halides)
- Morpholine
- Oxidizing agents (e.g., chromates, PCC)
- Reducing agents (e.g., NaBH4)
- Alkylated derivatives
- Oxidized or reduced forms
科学的研究の応用
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential drug candidates due to its structural features.
Industry: Used in the synthesis of specialty chemicals.
作用機序
The exact mechanism of action depends on its specific application. It could involve binding to receptors, enzyme inhibition, or modulating cellular pathways. Further research is needed to elucidate these details.
特性
分子式 |
C16H23NO4 |
|---|---|
分子量 |
293.36 g/mol |
IUPAC名 |
(4-hydroxy-3,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-2-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H23NO4/c1-10-13-11(18)8-16(2,3)9-12(13)21-14(10)15(19)17-4-6-20-7-5-17/h11,18H,4-9H2,1-3H3 |
InChIキー |
NAXOJMPNJCAPMI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC2=C1C(CC(C2)(C)C)O)C(=O)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B12146361.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12146369.png)
![2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dichloro phenyl)acetamide](/img/structure/B12146370.png)
![3,4,6-trichloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide](/img/structure/B12146372.png)
![5-(4-Methylphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12146380.png)
![2-methoxy-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12146387.png)
![(5Z)-5-(4-bromobenzylidene)-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12146395.png)
![4-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B12146402.png)
![1-[2-(Diethylamino)ethyl]-5-(4-chlorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one](/img/structure/B12146410.png)
![(5Z)-3-cyclohexyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12146412.png)
![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphe nyl)acetamide](/img/structure/B12146424.png)
![(4E)-5-(4-tert-butylphenyl)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12146431.png)

![(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12146462.png)
